molecular formula C9H12N2O5S B569457 N-[(1S)-2-Hydroxy-1-methylethyl]-2-nitrobenzenesulfonamide CAS No. 1351395-66-8

N-[(1S)-2-Hydroxy-1-methylethyl]-2-nitrobenzenesulfonamide

Cat. No. B569457
M. Wt: 260.264
InChI Key: FDFFWQKRBIFMNE-ZETCQYMHSA-N
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Description

N-[(1S)-2-Hydroxy-1-methylethyl]-2-nitrobenzenesulfonamide is a chemical compound with the CAS Number: 1351395-66-8 and a molecular weight of 260.27 . It is used in scientific research due to its unique properties, making it valuable in fields like medicine and material science.


Molecular Structure Analysis

The molecular structure of N-[(1S)-2-Hydroxy-1-methylethyl]-2-nitrobenzenesulfonamide can be analyzed using various techniques such as X-ray photoelectron spectroscopy (XPS), carbon nuclear magnetic resonance (13C-NMR), and Fourier infrared spectroscopy (FTIR) . These techniques can provide insights into the atomic and electronic structure of the molecule.


Physical And Chemical Properties Analysis

N-[(1S)-2-Hydroxy-1-methylethyl]-2-nitrobenzenesulfonamide should be stored in a dark place, under an inert atmosphere, at room temperature . .

Scientific Research Applications

Synthesis and Evaluation as Hypoxic Cell Selective Cytotoxic Agents

Nitrobenzenesulfonamides, including those with nitroisopropyl groups, have been synthesized and evaluated for their potential as hypoxic cell selective cytotoxic agents. These compounds have shown preferential toxicity to hypoxic EMT6 mammary carcinoma cells in vitro without affecting aerobic cells, suggesting their potential application in targeting hypoxic tumor environments. However, their in vivo efficacy and radiosensitizing activity in solid tumors need further investigation (Saari et al., 1991).

Versatile Means for Secondary Amines and Protection of Amines

2- and 4-Nitrobenzenesulfonamides have been identified as exceptionally versatile intermediates for the preparation of secondary amines through smooth alkylation, followed by easy deprotection. This showcases their utility in synthetic chemistry, particularly in the synthesis of complex organic molecules (Fukuyama et al., 1995).

Hydrolysis Mechanisms

The hydrolysis mechanisms of N-nitrobenzenesulfonamides have been studied, providing insights into their chemical behavior in different environments. Understanding these mechanisms is crucial for their application in various chemical syntheses and potential environmental impact assessments (Cox, 1997).

Supramolecular Assemblies

The solid-state supramolecular assemblies of nitrobenzenesulfonamide derivatives have been explored, revealing their stabilization through hydrogen bonds and C-H∙∙∙π interactions. These findings contribute to the understanding of molecular interactions and could inform the design of new materials with specific properties (Bera et al., 2021).

HNO-Donor Characteristics

Studies on Piloty's acid derivatives, including those with nitrobenzenesulfonamide groups, have highlighted their potential as nitroxyl (HNO) donors under physiological conditions. This has implications for their use in biomedical research, especially considering the unique biological activities of HNO in the cardiovascular system (Aizawa et al., 2013).

Safety And Hazards

The safety information available indicates that N-[(1S)-2-Hydroxy-1-methylethyl]-2-nitrobenzenesulfonamide is associated with some hazards. The compound is labeled with the GHS07 pictogram, and the signal word is “Warning”. The hazard statement is H302, which typically indicates that the substance is harmful if swallowed .

properties

IUPAC Name

N-[(2S)-1-hydroxypropan-2-yl]-2-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O5S/c1-7(6-12)10-17(15,16)9-5-3-2-4-8(9)11(13)14/h2-5,7,10,12H,6H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFFWQKRBIFMNE-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80734932
Record name N-[(2S)-1-Hydroxypropan-2-yl]-2-nitrobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1S)-2-Hydroxy-1-methylethyl]-2-nitrobenzenesulfonamide

CAS RN

1351395-66-8
Record name N-[(2S)-1-Hydroxypropan-2-yl]-2-nitrobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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